molecular formula C20H28N2O3 B5413692 (1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol

(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol

Cat. No.: B5413692
M. Wt: 344.4 g/mol
InChI Key: WXLGHGJXLVVXHJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a methyl group, an oxazole ring, and a piperidine ring. These groups can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of the oxazole and piperidine rings in the compound suggests that it may have a rigid and planar structure. The methoxy and methyl groups could contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the methoxy groups could potentially undergo demethylation reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar methoxy groups could increase its solubility in polar solvents .

Future Directions

Further studies could focus on synthesizing this compound and investigating its properties and potential applications. This could include exploring its reactivity, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

[1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-13-14(2)19(24-4)6-5-17(13)20-21-18(15(3)25-20)11-22-9-7-16(12-23)8-10-22/h5-6,16,23H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGHGJXLVVXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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